N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine is an organic compound with a complex structure that includes both amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its ability to act as a cross-linking agent.
Mechanism of Action
The mechanism of action of N1-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine
- **this compound
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
651714-91-9 |
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Molecular Formula |
C13H23N3O2 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N'-(2-aminoethyl)-N'-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H23N3O2/c1-17-12-4-3-11(13(9-12)18-2)10-16(7-5-14)8-6-15/h3-4,9H,5-8,10,14-15H2,1-2H3 |
InChI Key |
HDVBBHRYONKBDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CCN)CCN)OC |
Origin of Product |
United States |
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